Tyrosinase-IN-2

Übersicht

Beschreibung

Tyrosinase-IN-2 is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in various organisms. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, to produce melanin and other pigments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:

Step 1: Formation of the core structure through a condensation reaction.

Step 2: Introduction of hydroxyl groups via hydroxylation reactions.

Step 3: Final modifications to enhance specificity and potency, often involving acylation or alkylation reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Optimization of reaction conditions: Temperature, pH, and solvent selection to maximize yield and purity.

Purification processes: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tyrosinase-IN-2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden, die reaktive Zwischenprodukte sind.

Reduktion: Reduktionsreaktionen können Chinone wieder zu Phenolen umwandeln.

Substitution: Funktionelle Gruppen an der Verbindung können substituiert werden, um ihre Aktivität und Spezifität zu verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Beinhaltet typischerweise molekularen Sauerstoff oder Wasserstoffperoxid als Oxidationsmittel.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Chinone und substituierte Phenole, die weiter reagieren können, um komplexe Strukturen zu bilden .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Skin Pigmentation Disorders

Tyrosinase-IN-2 has shown promise as a therapeutic agent for treating various skin pigmentation disorders, including melasma and post-inflammatory hyperpigmentation. The compound's ability to inhibit tyrosinase activity effectively reduces melanin production, making it a potential alternative to traditional treatments such as hydroquinone and kojic acid. Studies indicate that this compound exhibits a competitive inhibition mechanism against tyrosinase, which may enhance its efficacy in managing hyperpigmentation conditions .

Case Study: Efficacy in Melanoma Treatment

In a study involving B16 melanoma cells, this compound demonstrated significant inhibition of melanin production stimulated by α-melanocyte-stimulating hormone. The compound's IC50 value was comparable to that of established inhibitors, suggesting its potential as a lead compound for further development in melanoma therapies .

Pharmaceutical Applications

Production of L-DOPA

this compound is also investigated for its role in the biosynthesis of L-DOPA (L-3,4-dihydroxyphenylalanine), a precursor for neurotransmitters such as dopamine. The compound's ability to facilitate L-DOPA synthesis through enzymatic reactions positions it as a valuable resource in the pharmaceutical industry, particularly for treating Parkinson’s disease .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound, which may contribute to its therapeutic effects. By reducing oxidative stress in cells, the compound could play a role in preventing cellular damage associated with various diseases .

Environmental Applications

Bioremediation

this compound has potential applications in environmental technology, specifically in bioremediation processes. The compound can be utilized to detoxify phenolic compounds in wastewater and contaminated soils. Its enzymatic properties allow it to break down harmful substances, making it an effective agent for environmental cleanup efforts .

Comparative Data Table

The following table summarizes key findings related to this compound and its applications:

Wirkmechanismus

Tyrosinase-IN-2 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to melanin. This inhibition occurs through several pathways:

Direct binding: The compound directly binds to the copper ions, blocking substrate access.

Allosteric modulation: The compound induces conformational changes in the enzyme, reducing its activity.

Gene expression regulation: The compound may also affect the expression of genes involved in melanin synthesis, further reducing melanin production .

Vergleich Mit ähnlichen Verbindungen

Tyrosinase-IN-2 wird mit anderen Tyrosinase-Inhibitoren verglichen, wie zum Beispiel Kojisäure, Arbutin und Hydrochinon:

Kojisäure: Ein natürlicher Inhibitor mit mäßiger Potenz, aber mit möglicher Hautreizwirkung.

Arbutin: Ein glykosyliertes Hydrochinonderivat mit gutem Sicherheitsprofil, aber geringerer Potenz.

Hydrochinon: Ein hochpotenter Inhibitor, der jedoch mit erheblichen Nebenwirkungen und regulatorischen Einschränkungen verbunden ist.

Einzigartigkeit von this compound:

Höhere Potenz: this compound weist eine höhere inhibitorische Aktivität im Vergleich zu vielen natürlichen Inhibitoren auf.

Besseres Sicherheitsprofil: Es weist weniger Nebenwirkungen im Vergleich zu Hydrochinon auf, was es zu einer sichereren Alternative für die langfristige Anwendung macht.

Vielseitigkeit: Seine synthetische Natur ermöglicht Modifikationen zur Verbesserung der Spezifität und Reduzierung von Nebenwirkungen

Zusammenfassend lässt sich sagen, dass this compound eine wertvolle Verbindung mit einem erheblichen Potenzial in verschiedenen Bereichen ist, von der Kosmetik bis zur Medizin. Seine einzigartigen Eigenschaften und vielseitigen Anwendungen machen es zu einem Gegenstand der laufenden Forschung und Entwicklung.

Biologische Aktivität

Tyrosinase-IN-2 is a compound that has garnered attention for its potential as a tyrosinase inhibitor, which is crucial in various biological processes, including melanin synthesis and the pathology of certain diseases. This article details the biological activity of this compound, focusing on its inhibitory mechanisms, structure-activity relationships (SAR), and implications for therapeutic applications.

Overview of Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, playing a pivotal role in melanin biosynthesis. It converts L-tyrosine into L-DOPA and subsequently into dopaquinone, which further leads to melanin production. Dysregulation of tyrosinase activity is implicated in conditions such as hyperpigmentation disorders and neurodegenerative diseases like Parkinson's disease (PD) and melanoma .

Mechanism of Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on tyrosinase activity. The compound's mechanism of action has been characterized through various assays:

- Kinetic Studies : Utilizing Lineweaver–Burk plots, this compound was shown to act as a competitive inhibitor. The IC50 value was determined to be 5.9 μM, indicating a potent inhibitory effect compared to the standard kojic acid (IC50 = 16.4 μM) .

- Molecular Docking : Docking studies revealed that this compound binds effectively to the active site of tyrosinase, suggesting strong interactions with key residues involved in substrate binding and catalysis. The binding energies were reported as -7.0 kcal/mol for mushroom tyrosinase (mTYR) and -6.5 kcal/mol for human tyrosinase-related protein 1 (TYRP1) .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has identified specific structural features that contribute to its inhibitory efficacy:

| Compound | IC50 (μM) | Binding Energy (kcal/mol) | Inhibition Type |

|---|---|---|---|

| This compound | 5.9 ± 2.47 | -7.0 (mTYR) | Competitive |

| Kojic Acid | 16.4 ± 3.53 | -4.996 | Noncompetitive |

The presence of specific functional groups in this compound enhances its interaction with the enzyme, thereby increasing its potency as an inhibitor .

Case Studies

- In Vitro Studies : In B16 melanoma cell lines, this compound demonstrated a dose-dependent inhibition of melanin production, comparable to kojic acid, which is widely used in cosmetic formulations for skin lightening .

- Neurodegenerative Disease Link : Research indicates that dysregulated tyrosinase activity may contribute to the pathogenesis of PD and melanoma. The dual role of tyrosinase in these conditions underscores the therapeutic potential of inhibitors like this compound .

Implications for Therapeutic Applications

The biological activity of this compound positions it as a promising candidate for developing treatments for hyperpigmentation disorders and possibly neurodegenerative diseases associated with tyrosinase dysregulation:

- Cosmetic Industry : Due to its potent inhibitory effects on melanin synthesis, this compound could serve as an effective agent in skin lightening products.

- Pharmaceutical Development : Given its potential role in modulating tyrosinase activity in neurodegenerative diseases, further research could lead to novel therapeutic strategies targeting both melanoma and PD .

Eigenschaften

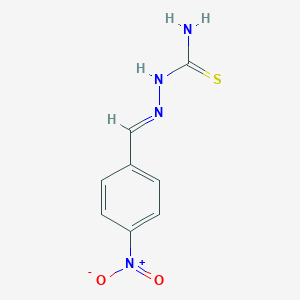

IUPAC Name |

[(4-nitrophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDCBIHJEGDMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222203 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-48-4 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.